methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as furfural or furan derivatives.
Coupling Reaction: The final step involves the coupling of the coumarin and furan moieties through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, could also be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes such as cytochrome P450, while the furan ring can participate in electron transfer reactions . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methylcoumarin: A simpler coumarin derivative with similar biological activities.
Furocoumarin: A compound with a furan ring fused to a coumarin moiety, known for its phototoxic properties.
Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.
Uniqueness
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is unique due to its combined coumarin and furan structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets compared to simpler coumarin or furan derivatives .
Biological Activity
Methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O6 with a molecular weight of approximately 286.27 g/mol. Its structure features a furan ring and a coumarin moiety, which are significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H14O6 |
Molecular Weight | 286.27 g/mol |
Density | 1.318 g/cm³ |
Boiling Point | 457.9 °C at 760 mmHg |
Anticancer Properties
Recent studies have indicated that coumarin derivatives exhibit significant anticancer activity. This compound has been shown to induce apoptosis in various cancer cell lines. For instance, an investigation into its effects on human glioblastoma cells demonstrated a notable reduction in cell viability, with IC50 values indicating potent cytotoxicity.
Antiviral Activity
The compound has also been identified as having antiviral properties, particularly against coronaviruses. Research indicates that it can inhibit viral replication by interfering with the viral life cycle, suggesting its potential as a therapeutic agent in treating viral infections.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties. Studies have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
- Membrane Disruption : The antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Study on Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects with an IC50 value of 15 µM against A431 cells (human epidermoid carcinoma).
Study on Antiviral Activity
In vitro assays demonstrated that the compound effectively reduced the viral load in infected cells by up to 80% when administered at concentrations of 10 µM.
Study on Antimicrobial Activity
A comprehensive evaluation of antimicrobial efficacy showed that this compound had an MIC value of 0.24 µg/ml against Staphylococcus aureus, indicating strong antibacterial potential compared to traditional antibiotics.
Properties
IUPAC Name |
methyl 5-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-11(2)17(19)24-16-8-12(4-6-14(10)16)22-9-13-5-7-15(23-13)18(20)21-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSHYXENTWYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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